5-Fluoroisatin has been reported as the precursor of the Sunitinib (Sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .
5-Fluoroisatin may be used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst .
Method of Application: The method involves the condensation of aromatic primary bis-amines with isatin (1H-indole-2,3-dione) and 5-fluoroisatin in a water suspension medium. This process occurs cleanly and efficiently without the need for any organic solvent or acid catalyst .
Results or Outcomes: The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration . Their structures were confirmed by 1H-NMR, 13C-NMR, IR and mass spectra .
5-Fluoroisatin can be used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It can also be used in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .
5-Fluoroisatin can be used in the synthesis of 3-acetonyl-5-fluoro-3-hydroxyoxindole .
5-Fluoroisatin can be used as a synthesis intermediate for Schiff bases, macromolecules, and metal complexes in the application of catalysts and OLEDs .
5-Fluoroisatin can be reshaped to a quinoline under Pfitzinger reaction, providing a platform for post-modification of the isatin derivatives .
Method of Application: The method involves the Pfitzinger reaction, where 5-Fluoroisatin is reshaped to a quinoline .
5-Fluoroisatin is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its molecular formula is , and it has a CAS number of 443-69-6. This compound exhibits a unique structure that contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom enhances its reactivity and solubility, making it an interesting target for synthetic and pharmacological studies .
5-Fluoroisatin exhibits several notable biological activities:
The synthesis of 5-fluoroisatin can be achieved through several methods:
5-Fluoroisatin has numerous applications across various fields:
Interaction studies involving 5-fluoroisatin focus on its binding affinity and efficacy against biological targets:
Several compounds share structural similarities with 5-fluoroisatin. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Isatin | No fluorine substitution | Antimicrobial, anticancer | Lacks enhanced reactivity |
6-Fluoroisatin | Fluorine at the 6-position | Similar to 5-fluoroisatin | Different position affects activity |
Bromoisatin | Bromine instead of fluorine | Antimicrobial properties | Different halogen impacts reactivity |
5-Chloroisatin | Chlorine at the 5-position | Antiviral activity | Chlorine may alter binding affinity |
5-Fluoroisatin stands out due to the presence of fluorine, which enhances its solubility and reactivity compared to other halogenated isatins. Its unique properties make it a valuable compound for further research and development in medicinal chemistry .
Irritant